5-Bromo-1H-indole-7-carboxylic acid
Overview
Description
“5-Bromo-1H-indole-7-carboxylic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 5-bromoindole has been reported in a process that involves indole as a raw material subjected to sodium sulfonate substitution reaction . The process is characterized by high atom utilization ratio and the solvent can be recycled and reused, which is environmentally friendly .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C9H6BrNO2 .
Chemical Reactions Analysis
In a chemical reaction involving 5-bromo-1H-indole, pyridine is added to a suspension of 5-bromo-1H-indole in anhydrous THF at 0°C . The reaction mixture is then warmed to room temperature and stirred overnight .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 240.053, a density of 1.8±0.1 g/cm3, and a boiling point of 464.9±30.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Derivative Development
- Regioselective Synthesis : A strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a derivative of 5-Bromo-1H-indole-7-carboxylic acid, has been developed. This method allows selective bromine substitution and is useful for producing anti-inflammatory compounds like Herdmanine D (P. Sharma et al., 2020).
- Building Block for Compounds : Expedient routes to valuable bromo-5,6-dimethoxyindole building blocks, closely related to this compound, have been reported. These compounds are significant for transition metal-mediated cross-coupling chemistry (P. Huleatt et al., 2008).
Antimicrobial and Anti-inflammatory Applications
- Antischistosomal Activity : 5-Bromoindole carboxylic acid derivatives have shown potential as antischistosomal agents, indicating a therapeutic application in treating infections caused by S. mansoni (M. Khan, 1983).
- Antimicrobial Screening : New heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, a relative of this compound, have been evaluated for their antimicrobial activity, showing promise in developing novel pharmaceuticals (Hana A. A. Mageed et al., 2021).
Applications in Chemistry and Material Science
- Synthesis of Heterocycles : An efficient synthesis method has been developed for heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, closely related to this compound. This methodology is valuable for constructing complex molecular structures (R. Alekseyev et al., 2015).
Analytical Chemistry Applications
- NMR Spectroscopy : The characterization of indole‐5‐carboxylic acid trimer, a product related to this compound, has been conducted using 1H NMR spectroscopy. This technique helps in understanding the molecular structure and interactions (J. Mackintosh et al., 1994).
Biomedical Research
- Peptide Deformylase Inhibitor Analysis : 5‐Bromo‐1H‐indole‐3‐acetohydroxamic acid, related to this compound, has been analyzed for its activity against peptide deformylases, suggesting its potential use in antibacterial applications (S. Petit et al., 2009).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Indole-5-carboxylic acid, closely related to this compound, has shown effectiveness in inhibiting mild steel corrosion in acidic environments. Its behavior suggests mixed-type inhibition properties (G. Quartarone et al., 2006).
Mechanism of Action
Target of Action
5-Bromo-1H-indole-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological processes, including cell biology, and are involved in the treatment of various disorders .
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, leading to changes in cellular processes . The specific interactions of this compound with its targets are still under investigation.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect various biochemical pathways. For instance, they have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. Given its broad spectrum of biological activities, it can be inferred that the compound has diverse molecular and cellular effects . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-indole-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can modulate various downstream signaling pathways, thereby influencing cellular functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, such as GSK-3, leading to their inhibition . This inhibition can result in the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can also affect its pharmacokinetics and pharmacodynamics, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and distribution. The compound’s transport and distribution are critical factors that determine its bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins, influencing gene expression. Additionally, the compound can be directed to the mitochondria, affecting mitochondrial function and cellular metabolism.
Properties
IUPAC Name |
5-bromo-1H-indole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYDZTIPNOBVNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694595 | |
Record name | 5-Bromo-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-90-4 | |
Record name | 5-Bromo-1H-indole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-indole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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